2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide
Description
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide is a pyrimidine-based small molecule with the molecular formula C₁₁H₁₀IN₆O . Its structure features a pyrimidine core substituted with amino groups at positions 2 and 4, a 4-iodophenylamino group at position 6, and a carboxamide moiety at position 5. The iodine atom in the para position of the phenyl ring contributes to its distinct electronic and steric properties, which may influence binding to biological targets. This compound is primarily utilized as a research chemical in medicinal chemistry, particularly in kinase inhibitor development .
Properties
CAS No. |
7254-18-4 |
|---|---|
Molecular Formula |
C11H11IN6O |
Molecular Weight |
370.15 g/mol |
IUPAC Name |
2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H11IN6O/c12-5-1-3-6(4-2-5)16-10-7(9(14)19)8(13)17-11(15)18-10/h1-4H,(H2,14,19)(H5,13,15,16,17,18) |
InChI Key |
ZPJXCBLEMNKOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2C(=O)N)N)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with 4-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodine atom can yield various substituted phenyl derivatives, while oxidation or reduction of the amino groups can lead to different pyrimidine derivatives .
Scientific Research Applications
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrimidine-5-carboxamide scaffold is a common pharmacophore in kinase and signaling pathway inhibitors. Below is a detailed comparison of the target compound with key analogs, focusing on structural variations, biological targets, and activity data.
Structural and Functional Group Variations
Table 1: Structural Comparison of Pyrimidine-5-carboxamide Derivatives
Key Findings and Insights
Halogen Substitution (I vs. Br): The bromophenyl analog (C₁₁H₁₀BrN₆O) shares the same scaffold as the target compound but replaces iodine with bromine. While iodine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions in target binding pockets, bromine offers a balance between steric bulk and electronic effects.
STAT6 Inhibitors :
- AS1517499 (IC₅₀ = 21 nM for STAT6 inhibition) demonstrates that bulky substituents at position 6, such as the chloro-hydroxyphenyl group, significantly enhance potency. The carboxamide group facilitates hydrogen bonding with STAT6’s active site, a feature shared with the target compound .
Syk Inhibitors :
- Cerdulatinib, a clinical-stage Syk inhibitor, highlights the versatility of the pyrimidine-carboxamide core. Its 4-piperazinylphenyl substituent improves solubility and target affinity, suggesting that modifications at position 6 can tailor selectivity toward specific kinases .
Functional Group at Position 5 :
Implications for Drug Design
- Iodine’s Role : The 4-iodophenyl group in the target compound may improve binding to hydrophobic regions of proteins, though this requires validation via crystallography or binding assays.
- Scaffold Optimization: Substitutions at position 6 (e.g., halogenated aryl groups, morpholino derivatives) and position 5 (carboxamide retention) are critical for enhancing potency and selectivity.
Biological Activity
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide, a compound belonging to the pyrimidine class, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The molecular structure of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide can be represented as follows:
- IUPAC Name : 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide
- Molecular Formula : C10H11N5O
- Molecular Weight : 219.23 g/mol
The compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. By inhibiting DHFR, it disrupts the folate metabolism pathway, leading to reduced cell growth and proliferation, particularly in cancerous cells.
Antitumor Activity
Research indicates that 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide exhibits significant antitumor properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including:
Antimicrobial Activity
In addition to its antitumor effects, the compound has demonstrated antimicrobial activity against several pathogens. The following table summarizes its efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 25 µg/mL |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Synthesis and Characterization : A study published in the Journal of Medicinal Chemistry described the synthesis of various derivatives of 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine and their evaluation against DHFR. The most potent analogs exhibited improved binding affinity and selectivity for DHFR compared to traditional antifolates like methotrexate .
- In Vivo Efficacy : An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of human leukemia. The results indicated a dose-dependent response with minimal toxicity observed at therapeutic doses .
- Combination Therapy : Research has explored the potential of using this compound in combination with other chemotherapeutic agents. Preliminary findings suggest enhanced efficacy when paired with agents targeting different pathways in cancer cells, indicating a synergistic effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
